molecular formula C20H29ClN2O4 B3972447 1'-(3-chlorobenzyl)-4-methyl-1,4'-bipiperidine oxalate

1'-(3-chlorobenzyl)-4-methyl-1,4'-bipiperidine oxalate

Cat. No.: B3972447
M. Wt: 396.9 g/mol
InChI Key: NVPAZUFHWQSHPN-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This makes benzene especially stable .


Chemical Reactions Analysis

Reactions of similar compounds often involve electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, on an aromatic system is replaced by an electrophile . The exact chemical reactions that this specific compound would undergo are not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(3-Chlorobenzyl)piperazine, include a molecular weight of 210.70 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 303.7±27.0 °C at 760 mmHg .

Future Directions

There is ongoing research into the development of drugs based on imidazole and benzimidazole bioactive heterocycles . These compounds have shown promise in various areas of medicinal chemistry .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2.C2H2O4/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16;3-1(4)2(5)6/h2-4,13,15,18H,5-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPAZUFHWQSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(3-chlorobenzyl)-4-methyl-1,4'-bipiperidine oxalate
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